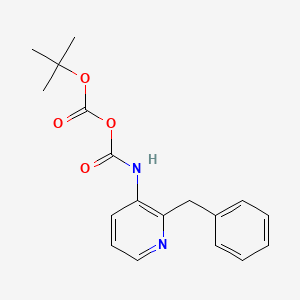
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is an organic compound that features a pyridine ring substituted with a benzyl group at the 2-position and a carbamoyl tert-butyl carbonate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate typically involves the reaction of 2-benzylpyridine with tert-butyl chloroformate and a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamoyl or carbonate groups.
Substitution: Substituted pyridine derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mécanisme D'action
The mechanism of action of (2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Benzylpyridin-3-yl)carbamoyl methyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl ethyl carbonate
- (2-Benzylpyridin-3-yl)carbamoyl isopropyl carbonate
Uniqueness
(2-Benzylpyridin-3-yl)carbamoyl tert-butyl carbonate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(2-benzylpyridin-3-yl)carbamoyl tert-butyl carbonate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)23-16(21)20-14-10-7-11-19-15(14)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21) |
Clé InChI |
JQJDVKJGKRKGRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC(=O)NC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


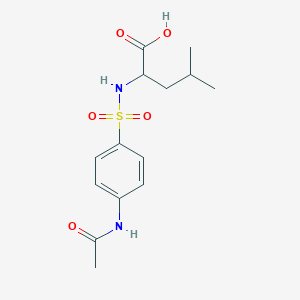
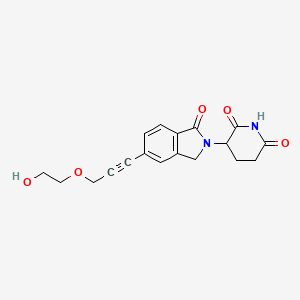
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
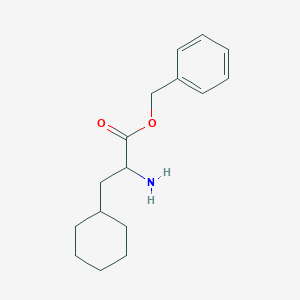
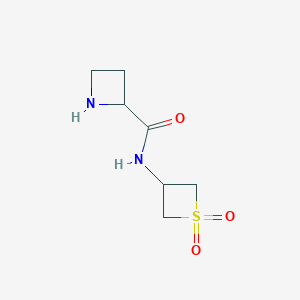
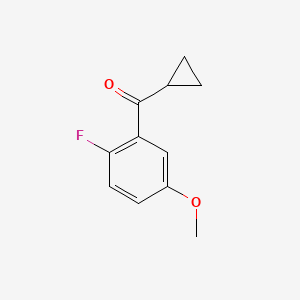
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
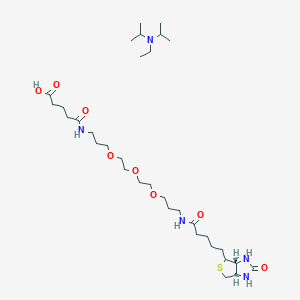
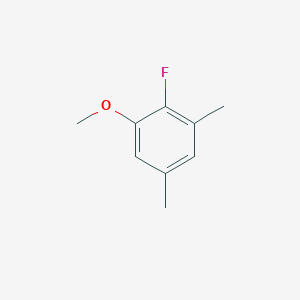
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
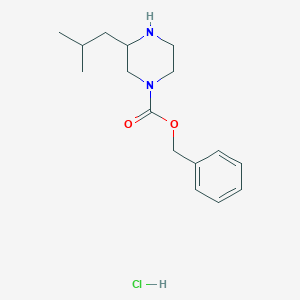
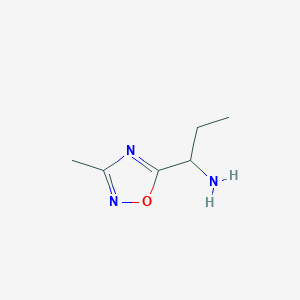
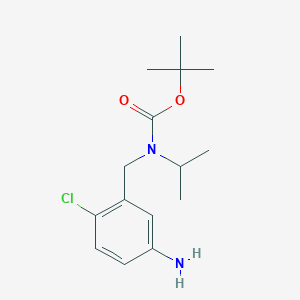
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
